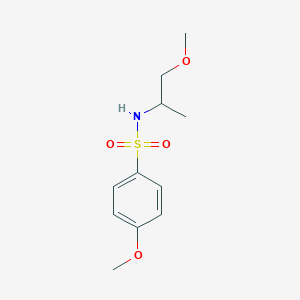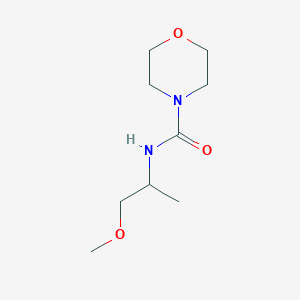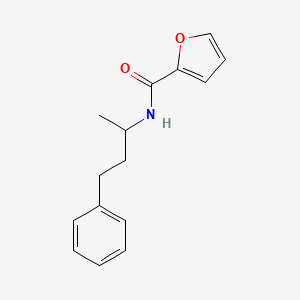
4-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
説明
4-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMBS and is known to possess a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of MMBS involves the binding of the compound to the active site of carbonic anhydrase enzymes, leading to the inhibition of their activity. MMBS is known to selectively inhibit the activity of certain carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in various types of cancer. This makes MMBS a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
MMBS has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the regulation of acid-base balance, and the modulation of bone resorption. MMBS has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
The advantages of using MMBS in lab experiments include its ability to selectively inhibit the activity of certain carbonic anhydrase isoforms, its potential applications in the development of anticancer drugs, and its anti-inflammatory and analgesic effects. However, the limitations of using MMBS in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on MMBS, including its potential applications in the development of anticancer drugs, its role in regulating acid-base balance and bone resorption, and its anti-inflammatory and analgesic effects. Further research is needed to determine the optimal dosage and administration of MMBS and to investigate its potential toxicity. Additionally, research on the synthesis of MMBS derivatives with improved selectivity and potency could lead to the development of novel drugs for the treatment of various diseases.
科学的研究の応用
MMBS has been used in various scientific research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes such as acid-base regulation, respiration, and bone resorption. MMBS has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a useful tool for studying the role of these enzymes in different biological processes.
特性
IUPAC Name |
4-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-9(8-15-2)12-17(13,14)11-6-4-10(16-3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRVCSMQNMXXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)
![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)


![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B3953023.png)
![N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![ethyl 4-[(4-anilinophenyl)amino]-4-oxobutanoate](/img/structure/B3953034.png)
![(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)



![N-4-biphenylyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3953082.png)
